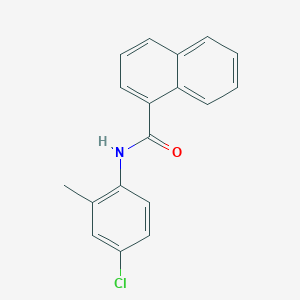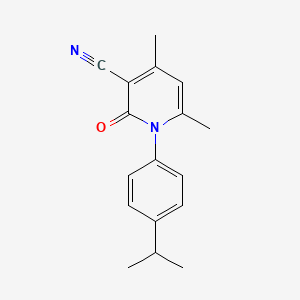
N-(4-chloro-2-methylphenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-1-naphthamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body, particularly in relation to metabolism and endurance.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 works by activating the PPAR-delta pathway, which plays a key role in regulating metabolism. This leads to increased energy expenditure and improved endurance. It also has anti-inflammatory effects and has been shown to reduce oxidative stress.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has a variety of biochemical and physiological effects on the body. Some of these include:
1. Increased energy expenditure: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 increases energy expenditure by activating the PPAR-delta pathway. This leads to increased fat burning and improved endurance.
2. Anti-inflammatory effects: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has anti-inflammatory effects and has been shown to reduce oxidative stress.
3. Improved endurance: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to improve endurance and performance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. Well-studied: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been extensively studied and its effects are well-documented.
2. Selective: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 is a selective modulator of the PPAR-delta pathway, which makes it a useful tool for studying this pathway.
3. Versatile: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has a variety of potential applications in scientific research.
Some of the limitations of N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 for lab experiments include:
1. Cost: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 is a relatively expensive compound, which can limit its use in some experiments.
2. Potential for off-target effects: While N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 is selective for the PPAR-delta pathway, it may have off-target effects in some experiments.
3. Limited availability: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 may be difficult to obtain in some regions, which can limit its use in research.
Orientations Futures
There are a number of potential future directions for research on N-(4-chloro-2-methylphenyl)-1-naphthamide 501516. Some of these include:
1. Clinical trials: While N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been extensively studied in animal models, more research is needed to determine its safety and efficacy in humans.
2. Metabolic disorders: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has shown promise in treating metabolic disorders such as obesity and diabetes. More research is needed to determine its potential applications in these areas.
3. Cancer treatment: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has shown anti-tumor effects in animal models. More research is needed to determine its potential applications in cancer treatment.
4. Sports performance: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to improve endurance and performance in animal models. More research is needed to determine its potential applications in sports performance.
5. Military applications: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has potential applications in military settings, where endurance and performance are critical. More research is needed to determine its potential uses in these areas.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 involves the reaction of 4-chloro-2-methylphenylamine with 1-naphthoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the body, particularly in relation to metabolism and endurance. Some of the potential applications of N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 in scientific research include:
1. Metabolism: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to activate the PPAR-delta pathway, which plays a key role in regulating metabolism. This has led to research into its potential applications in treating metabolic disorders such as obesity and diabetes.
2. Endurance: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to increase endurance and improve performance in animal models. This has led to research into its potential applications in sports performance and military applications.
3. Cancer: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to have anti-tumor effects in animal models. This has led to research into its potential applications in cancer treatment.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-12-11-14(19)9-10-17(12)20-18(21)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNVNFIAISCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)
![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)